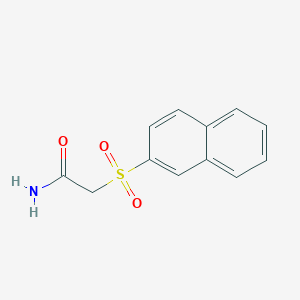

2-(naphthalene-2-sulfonyl)acetamide

Description

2-(Naphthalene-2-sulfonyl)acetamide is a synthetic sulfonamide-acetamide hybrid compound characterized by a naphthalene ring substituted with a sulfonyl group at the 2-position, linked to an acetamide moiety. This structure combines the aromatic hydrophobicity of naphthalene with the hydrogen-bonding capacity of the sulfonyl and amide groups, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

2-naphthalen-2-ylsulfonylacetamide |

InChI |

InChI=1S/C12H11NO3S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,14) |

InChI Key |

LSJNTVCKAPDNTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene

The foundational step involves sulfonating naphthalene at the 2-position. Sulfonation at 80°C predominantly yields 1-naphthalenesulfonic acid due to kinetic control, whereas 160°C favors 2-naphthalenesulfonic acid under thermodynamic control. The latter is critical for synthesizing 2-naphthalenesulfonyl chloride, a precursor to the target compound.

Synthesis of 2-Naphthalenesulfonyl Chloride

2-Naphthalenesulfonic acid is converted to its sulfonyl chloride derivative using phosphorus oxychloride (POCl₃). A reported method involves reacting sodium 2-naphthalenesulfonate (1.5 mol) with POCl₃ (5 mol) in chloroform at 90°C for 9 hours, achieving a yield of 95.8% . The reaction mechanism proceeds via nucleophilic substitution, where chloride ions displace the sulfonate group.

Acetamide Formation

The final step couples 2-naphthalenesulfonyl chloride with acetamide precursors. In a representative procedure, 2-naphthalenesulfonyl chloride (13.23 mmol) reacts with serine benzylester (13.23 mmol) in dichloromethane (DCM) at 0°C , using triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 1 hour, washed with potassium hydrogen sulfate (KHSO₄), and purified via vacuum distillation to yield 93% pure product.

Industrial-Scale Production Strategies

Batch Reactor Optimization

Industrial methods scale the classical synthesis using batch reactors. For example, 2-naphthalenesulfonyl chloride (20.07 g, 97.39 mmol) is combined with intermediate B (17.53 g, 88.54 mmol) in anhydrous DCM (270 mL) at 0°C under nitrogen. After warming to room temperature, the product is isolated via filtration and recrystallization, yielding 82% purity.

Solvent and Catalyst Selection

Hexafluoroisopropanol (HFIP) and acetonitrile are preferred solvents for their ability to stabilize intermediates. Catalytic systems employing triethylamine or diisopropylethylamine enhance reaction rates by deprotonating sulfonamide intermediates.

Alternative Synthetic Routes

One-Pot Synthesis via Cyanamide Salts

A novel approach utilizes N-(benzenesulfonyl)cyanamide potassium salts reacting with carboxylic acids under reflux. For instance, N-[4-chloro-5-methyl-2-(methylthio)benzenesulfonyl]cyanamide reacts with acetic acid in water or toluene, eliminating the need for coupling reagents. This method achieves yields of 50–80% with minimal by-products.

Microwave-Assisted Synthesis

Emerging protocols employ microwave irradiation to accelerate reactions. A mixture of 2-naphthol , chloroform, and acetone in sodium hydroxide is irradiated at 100°C for 30 minutes, reducing reaction times by 70% compared to conventional heating.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using solvent systems like chloroform:methanol (3:1) or tetrahydrofuran (THF) . For example, 2-(naphthalene-2-sulfonyl)acetamide recrystallized from THF achieves >99% purity, as confirmed by HPLC.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalene-2-sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(naphthalene-2-sulfonyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalene-2-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Auxin Agonists

lists synthetic auxin agonists like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide). These compounds share the acetamide core but differ in substituents:

- Aromatic substituents: 2-(Naphthalene-2-sulfonyl)acetamide uses a naphthalene sulfonyl group, whereas auxin agonists employ chlorophenoxy or pyridinyl groups.

- Bioactivity : Auxin derivatives primarily target plant hormone receptors, while sulfonamide-acetamide hybrids (e.g., ) often exhibit antimicrobial or antifungal properties due to sulfonyl group interactions with microbial enzymes .

Antimicrobial Acetamide Derivatives

highlights compounds 47–50, which contain benzo[d]thiazol-5-ylsulfonyl and piperazinyl groups. Key distinctions:

- Sulfonyl group placement : The naphthalene sulfonyl group in the target compound may confer greater lipophilicity than benzo[d]thiazole sulfonyl derivatives, influencing membrane permeability .

- Activity spectrum : Compound 47 (gram-positive bacteria) and 49 (fungi) show substituent-dependent efficacy. The naphthalene system’s bulkiness might reduce solubility but enhance binding to hydrophobic enzyme pockets .

Isomeric Hydroxyphenyl Acetamides

compares 2-(2-hydroxyphenyl)acetamide (M1) and 2-(3-hydroxyphenyl)acetamide (M2). Unlike these metabolites, 2-(naphthalene-2-sulfonyl)acetamide lacks hydroxyl groups but includes a sulfonyl linker.

- Metabolic pathways : Hydroxyphenyl acetamides undergo sulfation or glucuronidation, whereas sulfonamide derivatives may resist such modifications due to steric hindrance .

Sulfonate and Sulfonyl Chloride Precursors

and describe sodium naphthalene-2-sulphonate and 2-naphthalenesulfonyl chloride, precursors to sulfonamide derivatives.

- Reactivity : The sulfonyl chloride () is a reactive intermediate for synthesizing sulfonamides, whereas the target compound’s acetamide group introduces hydrogen-bonding sites absent in simple sulfonates .

Benzothiazole and Halogenated Acetamides

and include benzothiazole (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) and halogenated (e.g., 2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide) derivatives.

- Electron-withdrawing groups : The trifluoromethyl and chloro substituents enhance electrophilicity, whereas the naphthalene sulfonyl group provides steric bulk and aromatic stacking .

- Toxicity : Halogenated acetamides () may exhibit higher toxicity due to bioaccumulation risks, whereas sulfonamides like the target compound often show safer profiles .

Sulfanyl vs. Sulfonyl Acetamides

describes 2-{[2-(acetylamino)phenyl]sulfanyl}-N-(4-chlorophenyl)acetamide, which replaces sulfonyl with sulfanyl (thioether).

- Oxidation state : Sulfonyl groups are more polar and resistant to oxidation than sulfanyl groups, which can form disulfide bonds or oxidize to sulfoxides .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(naphthalene-2-sulfonyl)acetamide?

- Methodological Answer : The synthesis typically involves sulfonylation of acetamide derivatives. A nucleophilic substitution reaction can be employed, where naphthalene-2-sulfonyl chloride reacts with acetamide in the presence of a weak base (e.g., KCO) in acetonitrile. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation under reduced pressure. Purification via column chromatography ensures structural integrity . For characterization, LC-HRMS/MS and H-NMR are critical to confirm the absence of regioisomeric impurities, as seen in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of 2-(naphthalene-2-sulfonyl)acetamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, distinguishing sulfonyl and acetamide groups. Comparative analysis with reference spectra resolves ambiguities (e.g., differentiating ortho/meta substituents) .

- IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at ~1170–1370 cm, amide C=O at ~1650 cm) .

- LC-HRMS/MS : Validates molecular mass and fragmentation patterns, critical for detecting trace impurities or isomerization byproducts .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities arising from isomerization during synthesis?

- Methodological Answer : Isomeric byproducts (e.g., naphthalene-1-sulfonyl vs. 2-sulfonyl derivatives) require orthogonal analytical approaches:

- HRMS : Differentiates exact masses of isomers (e.g., 2-sulfonyl vs. 1-sulfonyl regioisomers).

- Comparative NMR : Contrast chemical shifts with reference standards. For example, in a related study, H-NMR identified an ortho-hydroxyphenylacetamide impurity mistakenly assigned as the meta-isomer, highlighting the need for rigorous spectral comparisons .

- Single-crystal XRD : Definitive structural elucidation for crystalline derivatives .

Q. How to design enzyme inhibition assays to evaluate 2-(naphthalene-2-sulfonyl)acetamide’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, proteases).

- Assay Conditions : Use fluorescence-based or colorimetric enzyme assays (e.g., fluorogenic substrates for proteases). Measure IC values via dose-response curves.

- Molecular Docking : Employ tools like AutoDock 4.2 to predict binding modes. For example, docking studies of analogous acetamide derivatives with SARS-CoV-2 enzymes revealed key hydrogen bonds and hydrophobic interactions .

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Q. How should researchers address contradictions in spectral data during structural characterization?

- Methodological Answer :

- Repetition : Re-run NMR/HRMS under standardized conditions to exclude experimental variability.

- Cross-Validation : Use XRD for crystalline samples or synthesize derivatives (e.g., methyl esters) to simplify spectral interpretation.

- Isolation of Byproducts : Chromatographic separation of impurities followed by individual characterization, as demonstrated in resolving ortho/meta-hydroxyphenylacetamide discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.